REACTION_CXSMILES
|
[Cl:1][C:2]1[C:6]([CH3:7])=[C:5]([Cl:8])[NH:4][C:3]=1[C:9]([O:11]CC)=[O:10].C(O)C.O.Cl>O>[Cl:1][C:2]1[C:6]([CH3:7])=[C:5]([Cl:8])[NH:4][C:3]=1[C:9]([OH:11])=[O:10] |f:1.2|
|
Name
|
ethyl 3,5-dichloro-4-methyl-1H-pyrrole-2-carboxylate
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(NC(=C1C)Cl)C(=O)OCC
|
Name
|
Intermediate 194
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(NC(=C1C)Cl)C(=O)OCC
|
Name
|
Ba(OH)2
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
EtOH—H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O.O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times with ether
|
Type
|
WASH
|
Details
|
The ether was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(NC(=C1C)Cl)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: CALCULATEDPERCENTYIELD | 104.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |